Superior Enantiomeric Excess (ee) of (R)-Enantiomer via CAL-B Biocatalytic Resolution
In a regioselective and enantioselective CAL-B-catalyzed hydrolysis of the diacetate precursor, (R)-3-(1-hydroxyethyl)phenol was obtained with an enantiomeric excess (ee) of 99%, while the corresponding (S)-3-(1-acetoxyethyl)phenol intermediate was produced with an ee of 98% at 50% conversion, demonstrating a high selectivity factor E > 200 [1]. This represents a near-perfect resolution where the (R)-enantiomer can be isolated with exceptional optical purity, directly impacting downstream chiral synthesis.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ee = 99% |
| Comparator Or Baseline | (S)-(-)-3-(1-acetoxyethyl)phenol: ee = 98% |
| Quantified Difference | 1 percentage point higher ee; E > 200 |
| Conditions | Alkaline hydrolysis with Na2CO3, CAL-B lipase from Candida antarctica B, organic media, 50% conversion |
Why This Matters
The exceptionally high ee (99%) ensures minimal contamination by the undesired (S)-enantiomer, which is critical for avoiding off-target effects or reduced yields in subsequent chiral transformations.
- [1] Braia, N.; Merabet-Khelassi, M.; Aribi-Zouioueche, L. Efficient access to both enantiomers of 3-(1-hydroxyethyl)phenol by regioselective and enantioselective CAL-B-catalyzed hydrolysis of diacetate in organic media by sodium carbonate. Chirality 2018, 30 (12), 1312-1320. DOI: 10.1002/chir.23025. View Source
